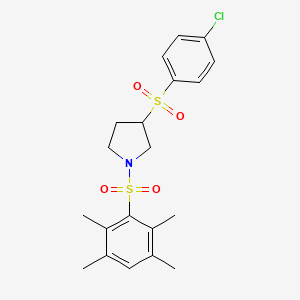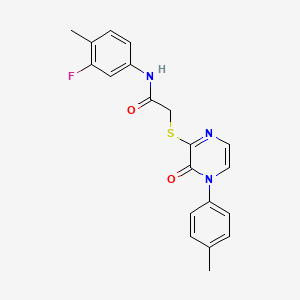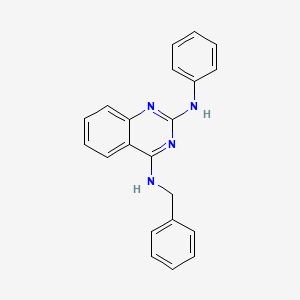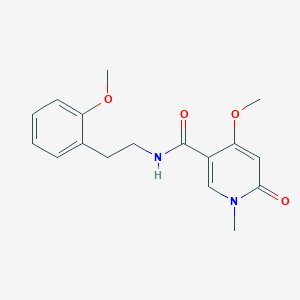![molecular formula C13H16F3N3O2 B2564311 N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide CAS No. 1797978-69-8](/img/structure/B2564311.png)
N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . It is at least 130-fold selective for GLUT1 relative to GLUT2, GLUT3, GLUT4, and a panel of 18 kinases and 68 proteins .
Synthesis Analysis
The synthesis of pyrazole derivatives is a significant area of organic chemistry . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Molecular Structure Analysis
Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions as represented by the molecular formula C3H4N2 . It is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) .Chemical Reactions Analysis
The compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 357.30 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 290.1±40.0 °C at 760 mmHg, and a flash point of 129.3±27.3 °C . It has a molar refractivity of 60.5±0.5 cm3, a polar surface area of 30 Å2, and a molar volume of 213.8±7.0 cm3 .Wissenschaftliche Forschungsanwendungen
Nematocidal Activity : Zhao et al. (2017) synthesized a series of pyrazole carboxamide compounds, including derivatives similar to the compound . These compounds exhibited weak fungicidal activity but demonstrated significant nematocidal activity against Meloidogyne incognita, a type of nematode (Zhao et al., 2017).
Synthesis and Applications in Organic Chemistry : Atherton and Fields (1968) discussed the formation of cyclopropanes and Δ1-pyrazolines through the reactions involving trifluorodiazoethane, which is relevant to the synthesis pathways of compounds related to the query compound (Atherton & Fields, 1968).
Regioselective Synthesis : Kondratov et al. (2015) utilized reactions with electronically different dienophiles to create trifluoromethyl-containing aromatic compounds. This study highlights the role of trifluoromethyl groups in determining the regioselectivity of cycloaddition reactions, which is significant in synthesizing complex organic compounds including those related to the query compound (Kondratov et al., 2015).
Synthesis of Fluorinated Pyrazoles : Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, emphasizing the importance of fluorinated pyrazoles as building blocks in medicinal chemistry. This study underlines the significance of similar fluorine-containing compounds in drug development (Surmont et al., 2011).
Catalytic Synthesis of Pyrazolines : Zhang et al. (2014) described a regioselective cycloaddition procedure involving electron-deficient allenes and trifluorodiazoethane, leading to the formation of CF3-substituted pyrazolines and pyrazoles. This provides insights into the catalytic synthesis processes applicable to compounds similar to the query compound (Zhang et al., 2014).
Inhibition of Ethylene Biosynthesis : Sun et al. (2017) found that pyrazinamide and its derivatives, including compounds structurally similar to the query compound, can inhibit ethylene biosynthesis in plants. This suggests potential agricultural applications for controlling fruit ripening and flower senescence (Sun et al., 2017).
Anticancer and Anti-inflammatory Properties : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, showing that some of these compounds have cytotoxic effects on cancer cell lines and inhibit 5-lipoxygenase, an enzyme involved in inflammation. This indicates potential therapeutic applications for related compounds (Rahmouni et al., 2016).
Antimicrobial Activity : Sharshira and Hamada (2011) reported the synthesis of pyrazole-1-carboxamide derivatives with notable antimicrobial activities. This underscores the potential use of similar compounds in developing new antimicrobial agents (Sharshira & Hamada, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c14-13(15,16)11-9-7-21-6-3-10(9)19(18-11)5-4-17-12(20)8-1-2-8/h8H,1-7H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNVGOHIJKLKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C3=C(COCC3)C(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

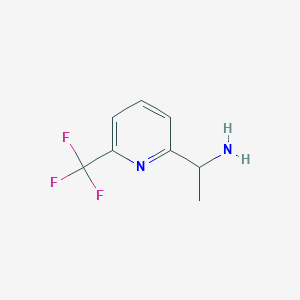
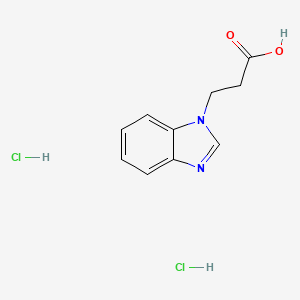
![2-(benzylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2564231.png)
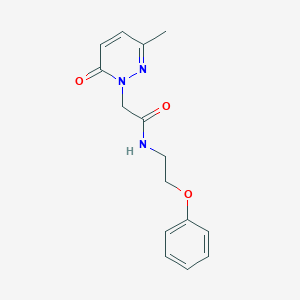
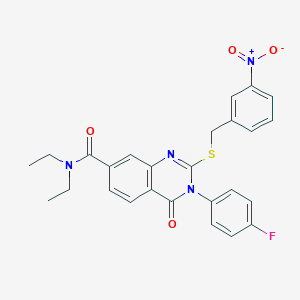
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2564235.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564237.png)
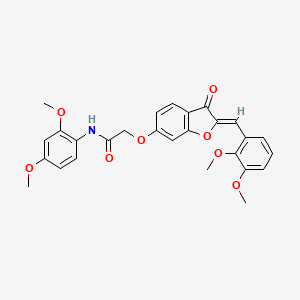
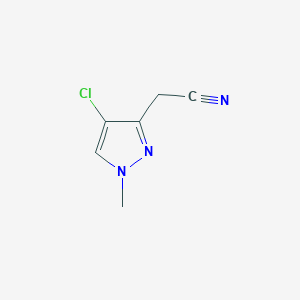
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2564241.png)
